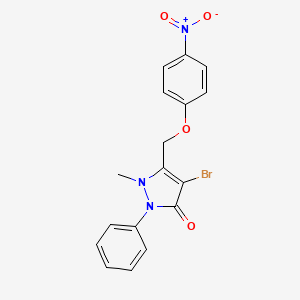![molecular formula C13H9ClN4O2 B3039054 1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide CAS No. 956194-59-5](/img/structure/B3039054.png)
1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide
Übersicht
Beschreibung
“1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide” is a chemical compound with the molecular formula C13H9ClN4O2 and a molar mass of 288.69 . It is related to the organic aryl azide compound “4-Chlorophenyl azide” which has the chemical formula C6H4ClN3 .
Synthesis Analysis
The synthesis of aryl azides, such as 4-Chlorophenyl azide, can be achieved by reacting aniline with sodium nitrite (NaNO2) and hydrazine hydrate in the presence of acetic acid . This reaction gives a moderate to good yield of the desired aryl azide . The best solvent for this reaction is dichloromethane . To form 4-chlorophenyl azide specifically, an aniline with a chloride group in the para position is used .Molecular Structure Analysis
The geometry between the nitrogen atoms in the azide functional group is approximately linear while the geometry between the nitrogen and the carbon of the benzene is trigonal planar .Chemical Reactions Analysis
Azides are used in a variety of useful reactions and syntheses . In SN2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3–, resulting in alkyl azides . Organic azides can be reduced to primary amines, liberating N2 in the process .Wissenschaftliche Forschungsanwendungen
Application in Dye Synthesis
A study by Abolude et al. (2021) explored the synthesis of disperse dyes utilizing derivatives similar to the compound . These dyes, after complexation with metals like copper, cobalt, and zinc, showed promising application properties on polyester and nylon fabrics.
Antibacterial and Antimicrobial Properties
Research by Sadeek et al. (2015) highlighted that derivatives of 1,2-dihydropyridine, like the compound , have been synthesized and evaluated for antibacterial activities. These compounds, when complexed with transition metals, demonstrated higher antimicrobial activities compared to the free ligand.
Synthesis of Pyrimidines and Condensed Pyrimidines
In a study by Abdelghani et al. (2017), the reaction of a compound similar to the one was used to synthesize various pyrimidines and condensed pyrimidines. These compounds were then evaluated for their antimicrobial activity.
Molecular Structure Analysis
A study conducted by Borgarelli et al. (2022) on a related 1,4-dihydropyridine derivative emphasizes its use in organic synthesis. It acts as a hydrogen transfer reagent, mimicking reducing agents like NAD(P)H, which is critical in biochemical processes.
Optical and Diode Characteristics
Research by Zedan et al. (2020) explored the optical and diode characteristics of pyridine derivatives, closely related to the compound . These derivatives demonstrated potential for use in light-responsive devices like photosensors.
Wirkmechanismus
The azide ion (N3–) is an extremely good nucleophile – according to one measure, more nucleophilic than any amine . With four nucleophilic lone pairs confined to a very small volume, the likelihood of a collision with an electrophile that results in a reaction is much higher than it would be for an amine with bulky alkyl groups .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl azide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2/c14-10-5-3-9(4-6-10)8-18-7-1-2-11(13(18)20)12(19)16-17-15/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEANEAFCPLNULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)N=[N+]=[N-])CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Difluorobenzo[b]furan-3(2H)-one](/img/structure/B3038971.png)
![2-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B3038972.png)



![1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine](/img/structure/B3038976.png)
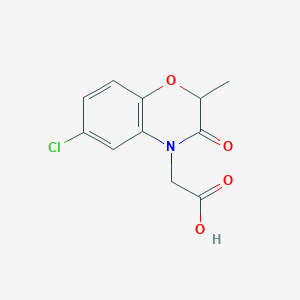
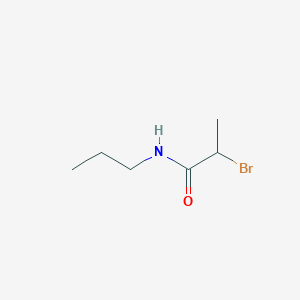
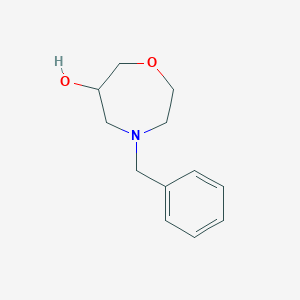
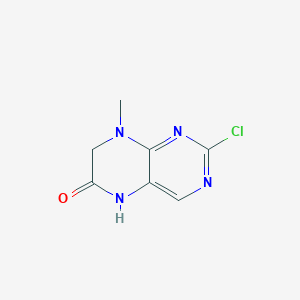
![(6aR,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-8(9H)-one](/img/structure/B3038988.png)

